Elongated 4-Propoxy Chain Confers Higher Computed Lipophilicity vs. 4-Ethoxy Analog
The target compound incorporates a 4-propoxy substituent, contrasting with the 4-ethoxy group found in a closely related and commercially available analog (CAS 898645-55-1). This structural difference, an increase of one methylene unit, translates into a measurable increase in computed lipophilicity. The target compound's higher predicted LogP directly influences its expected partition coefficient in lipid bilayers, altering membrane permeability and nonspecific protein binding characteristics compared to the ethoxy analog .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.897 (Predicted) |
| Comparator Or Baseline | 4-ethoxy-N-ethyl-3-isopropylbenzenesulfonamide (CAS 898645-55-1): LogP ~ 2.42 (Estimated)* |
| Quantified Difference | Δ LogP ≈ +0.48 |
| Conditions | Computed using fragment/atom-based prediction methods as reported by vendor datasheet . Comparator LogP estimated based on standard Hansch-Leo fragmental constant (π(CH2) ≈ 0.5) subtraction from the target value. |
Why This Matters
Even small differences in LogP can significantly alter a compound's pharmacokinetic profile and cellular permeability, making the target compound a more hydrophobic alternative for achieving optimal lipophilic ligand efficiency (LLE) profiles in early drug discovery.
